

Sulfo-CY-5.5 NHS Ester Tripotassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-CY-5.5 NHS ester
tripotassium

Cat. No.: B15553199

[Get Quote](#)

CAS Number: 2419286-92-1

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **Sulfo-CY-5.5 NHS ester tripotassium**. This far-red fluorescent dye is a valuable tool for labeling biomolecules and *in vivo* imaging.

Core Properties and Specifications

Sulfo-CY-5.5 NHS ester tripotassium is an amine-reactive, water-soluble fluorescent dye. Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling proteins and antibodies in aqueous environments without the need for organic co-solvents^{[1][2]}. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds^[3].

Below is a summary of the key quantitative data for **Sulfo-CY-5.5 NHS ester tripotassium**:

Property	Value	Reference
CAS Number	2419286-92-1	[3] [4]
Molecular Formula	C44H42K3N3O16S4	
Molecular Weight	1114.37 g/mol	
Excitation Maximum (λ_{ex})	675 nm	[1] [2]
Emission Maximum (λ_{em})	694 nm	[1] [2]
Extinction Coefficient	$235,000 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Correction Factor at 260 nm (CF260)	0.09	[1]
Correction Factor at 280 nm (CF280)	0.11	[1]
Solubility	Good in water, DMSO, and DMF	[1]

Experimental Protocols

Protein Labeling with Sulfo-CY-5.5 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with Sulfo-CY-5.5 NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein of interest (e.g., IgG antibody)
- **Sulfo-CY-5.5 NHS ester tripotassium**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. It is crucial to use a buffer free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with

the dye[3].

- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[5].
- Spectrophotometer

Procedure:

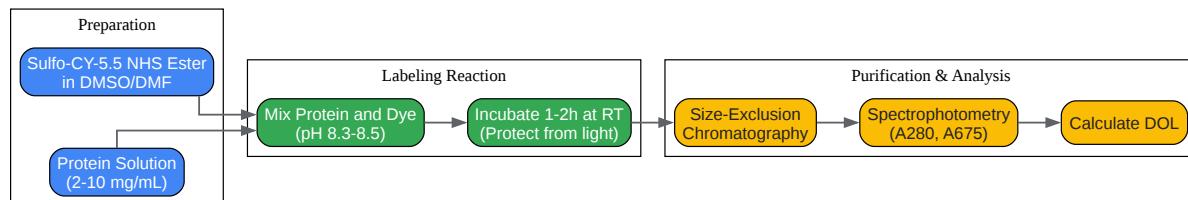
- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL[3].
 - If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
- Dye Preparation:
 - Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL[3]. Vortex briefly to ensure complete dissolution.
- Labeling Reaction:
 - Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization[3].
 - While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light[3].
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column[5].
 - Collect the fractions containing the labeled protein, which will be visibly colored.
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (A280) and 675 nm (A675).
- Calculate the protein concentration and the DOL using the following formulas:
 - Protein Concentration (M) = $[A280 - (A675 \times CF280)] / \epsilon_{protein}$
 - Dye Concentration (M) = $A675 / \epsilon_{dye}$
 - DOL = Dye Concentration / Protein Concentration
 - Where:
 - CF280 is the correction factor for the dye's absorbance at 280 nm (0.11 for Sulfo-CY-5.5).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at 675 nm ($235,000 \text{ M}^{-1}\text{cm}^{-1}$).

In Vivo Imaging Protocol (General)

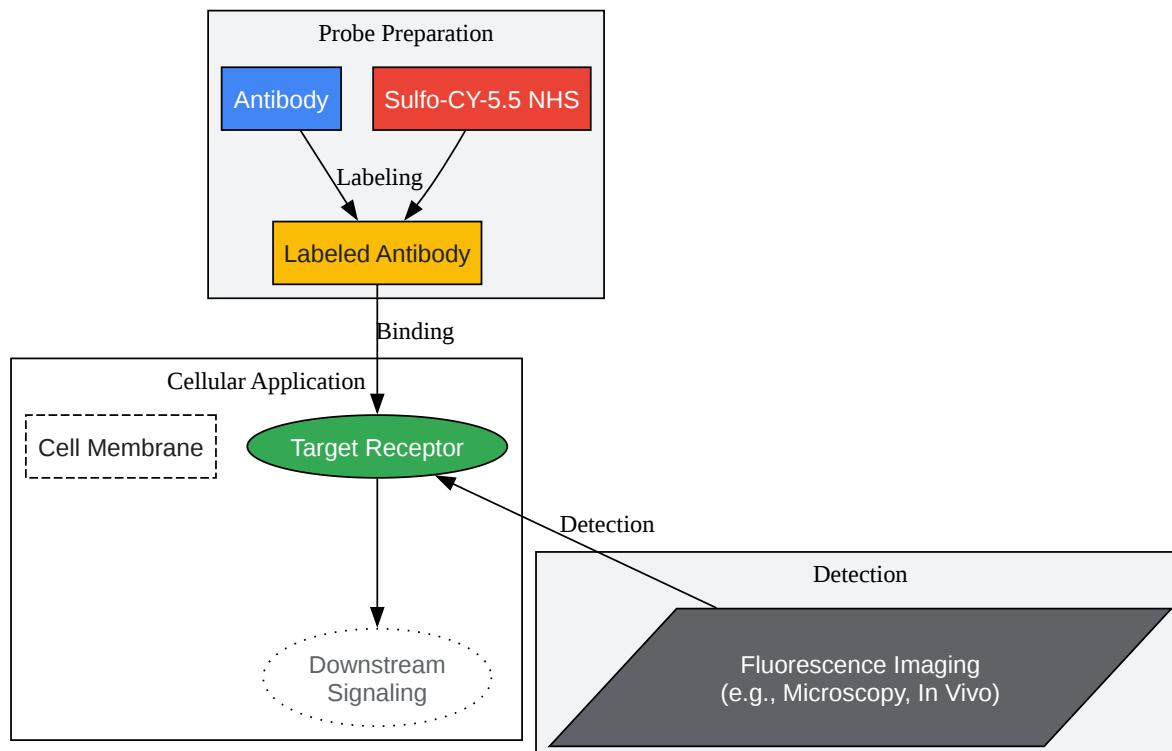
Sulfo-CY-5.5 NHS ester-labeled molecules are well-suited for non-invasive in vivo near-infrared (NIR) imaging due to reduced autofluorescence from biological tissues in this spectral region[[1](#)] [[2](#)].

Materials:


- Sulfo-CY-5.5 labeled targeting molecule (e.g., antibody, peptide).
- Animal model (e.g., mouse with a subcutaneously implanted tumor).
- In vivo imaging system capable of NIR fluorescence detection.

Procedure:

- Animal Model Preparation:
 - Establish the animal model as required for the study (e.g., tumor cell implantation)[[6](#)].
Allow sufficient time for the model to develop (e.g., for tumors to reach a certain size)[[6](#)].


- Administration of Labeled Molecule:
 - Administer the Sulfo-CY-5.5 labeled molecule to the animal, typically via intravenous injection. The dosage will depend on the specific targeting molecule and animal model.
- In Vivo Imaging:
 - At various time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
 - Acquire fluorescence images using appropriate excitation and emission filters for Sulfo-CY-5.5 (Ex: ~675 nm, Em: ~694 nm).
 - Monitor the biodistribution and target accumulation of the labeled molecule over time.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with Sulfo-CY-5.5 NHS ester.

[Click to download full resolution via product page](#)

Caption: Application of a labeled antibody to detect a cell surface receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. akinainc.com [akinainc.com]
- To cite this document: BenchChem. [Sulfo-CY-5.5 NHS Ester Tripotassium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553199#sulfo-cy-5-5-nhs-ester-tripotassium-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com